molecular formula C30H31FN2O7S B12008777 Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12008777
M. Wt: 582.6 g/mol
InChI Key: YPSXKLQPKLDGIC-BZZOAKBMSA-N
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Description

Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as fluoro, methoxy, and pentyloxy groups

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C30H31FN2O7S

Molecular Weight

582.6 g/mol

IUPAC Name

methyl 2-[(3Z)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-methoxy-4-pentoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H31FN2O7S/c1-6-7-8-13-40-21-12-11-18(15-22(21)38-4)24-23(25(34)19-10-9-16(2)20(31)14-19)26(35)28(36)33(24)30-32-17(3)27(41-30)29(37)39-5/h9-12,14-15,24,34H,6-8,13H2,1-5H3/b25-23-

InChI Key

YPSXKLQPKLDGIC-BZZOAKBMSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC

Origin of Product

United States

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